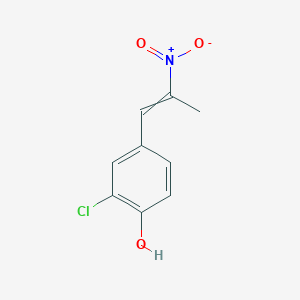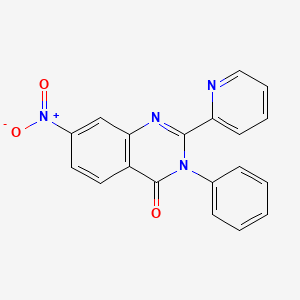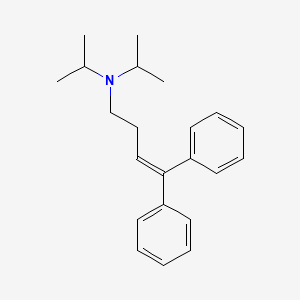
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a butenyl amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 4,4-diphenylbut-3-en-1-amine with isopropyl halides in the presence of a strong base. The reaction conditions often include:
Solvent: Anhydrous ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Catalyst/Base: Potassium carbonate or sodium hydride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Saturated amines
Substitution Products: Alkylated or acylated amines
Applications De Recherche Scientifique
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
1,3-Diphenyl-2-propanone: Utilized in organic synthesis as an intermediate for various chemical reactions.
Uniqueness
4,4-Diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine is unique due to its specific structural features, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
61068-74-4 |
|---|---|
Formule moléculaire |
C22H29N |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
4,4-diphenyl-N,N-di(propan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C22H29N/c1-18(2)23(19(3)4)17-11-16-22(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-16,18-19H,11,17H2,1-4H3 |
Clé InChI |
HDUJPKMACPFHJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


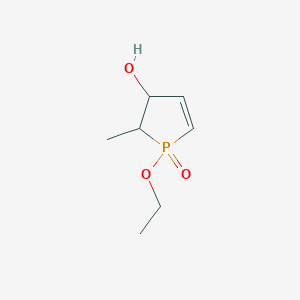

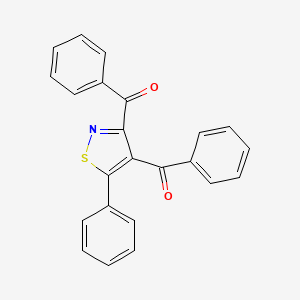
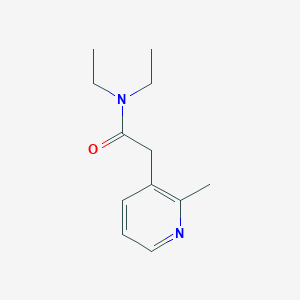
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanoic acid](/img/structure/B14593546.png)
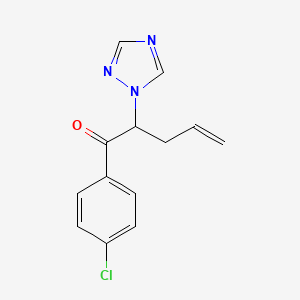
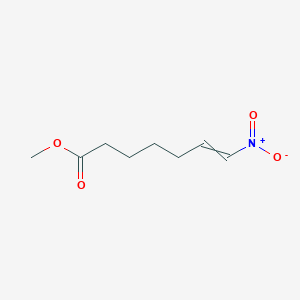

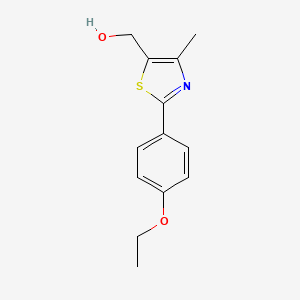

![{(2E)-2-[(2-Nitrophenyl)imino]propyl}(triphenyl)phosphanium bromide](/img/structure/B14593577.png)
![3-[(3-Chlorophenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14593585.png)
